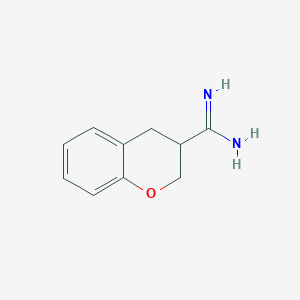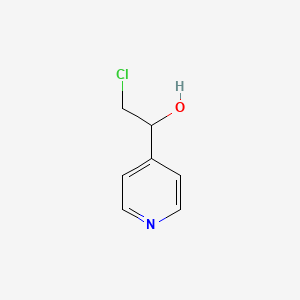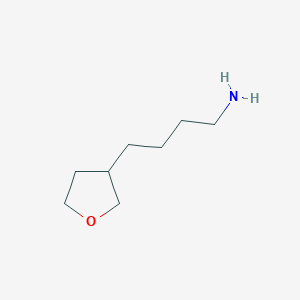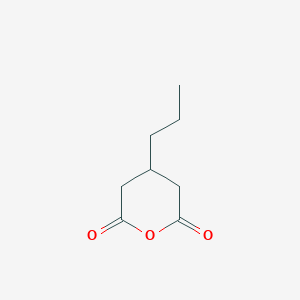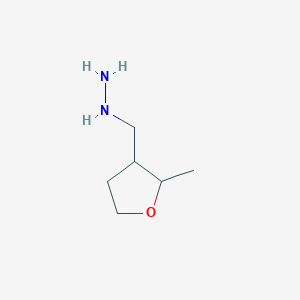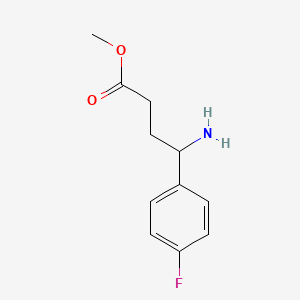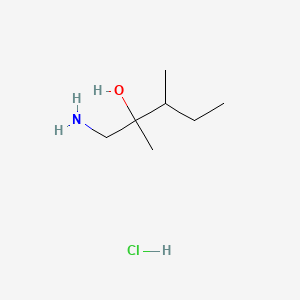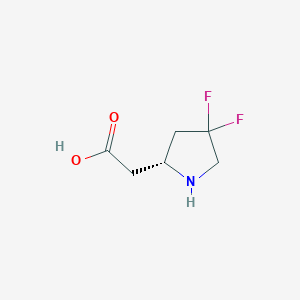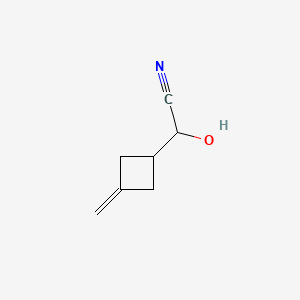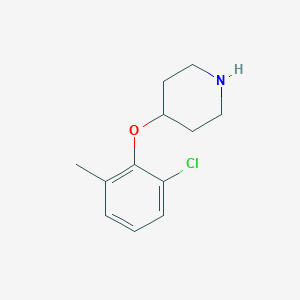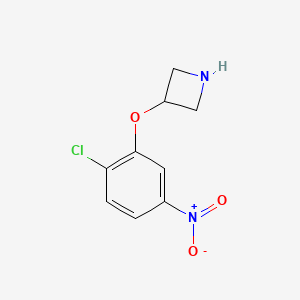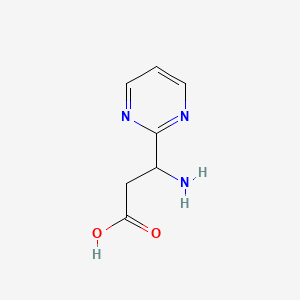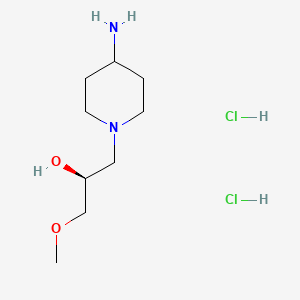
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopiperidine moiety and a methoxypropanol group, making it a valuable subject for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride typically involves the following steps:
Formation of the Aminopiperidine Moiety: This step involves the reaction of piperidine with an appropriate amine source under controlled conditions to introduce the amino group at the desired position.
Introduction of the Methoxypropanol Group: This step involves the reaction of the intermediate compound with methoxypropanol under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The methoxypropanol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol: Lacks the dihydrochloride component, which may affect its solubility and stability.
(2S)-1-(4-aminopiperidin-1-yl)-3-hydroxypropan-2-oldihydrochloride: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
Uniqueness
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H22Cl2N2O2 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
(2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-13-7-9(12)6-11-4-2-8(10)3-5-11;;/h8-9,12H,2-7,10H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
MJABOMJJGHQQPU-WWPIYYJJSA-N |
Isomeric SMILES |
COC[C@H](CN1CCC(CC1)N)O.Cl.Cl |
Canonical SMILES |
COCC(CN1CCC(CC1)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


